
Vigabatrin
Übersicht
Beschreibung
Vigabatrin, also known as γ-vinyl-GABA, is a medication primarily used in the management and treatment of infantile spasms and refractory complex partial seizures. It is a structural analogue of gamma-aminobutyric acid (GABA) but does not bind to GABA receptors. Instead, it works by inhibiting the breakdown of GABA, thereby increasing its levels in the brain .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Herstellung von Vigabatrin umfasst mehrere Schritte:
Herstellung von 2-Vinylcyclopropan-1,1-dicarbonsäurediethylester: Dies wird durch Reaktion von Malonsäurediethylester mit 1,4-Dichlor-2-buten in Gegenwart von Natriumethoxid und Hydrochinon erreicht.
Bildung von 2-Carbonyl-5-vinyl-pyrrolidin-3-amid: Der Ester wird dann mit Ammoniak und Formamid umgesetzt.
Synthese von 4-Amino-5-hexensäure: Dies wird aus dem Amid unter sauren Bedingungen gewonnen.
Herstellung von Triisopropylsilicon-basiertem 4-Aminohex-5-enoat: Dies beinhaltet die Reaktion von 4-Amino-5-hexensäure mit Triisopropylchlorsilan in Gegenwart von Triethylamin und Ammoniak.
Hydrolyse zur Gewinnung von this compound: Das Endprodukt wird durch Hydrolyse des Triisopropylsilyl-4-Aminohex-5-enoats unter alkalischen Bedingungen erhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt in der Regel der gleichen Syntheseroute, jedoch in größerem Maßstab mit Optimierungen für Ausbeute und Reinheit. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen und Reinigungsschritte, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, obwohl diese nicht üblicherweise in seiner Synthese oder Anwendung verwendet werden.
Reduktion: Reduktionsreaktionen sind für this compound in der Regel nicht relevant.
Substitution: this compound kann Substitutionsreaktionen unterliegen, insbesondere unter Beteiligung der Aminogruppe.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Nicht üblicherweise mit this compound verwendet.
Reduktionsmittel: In der Regel nicht relevant.
Substitutionsreagenzien: Verschiedene Reagenzien können verwendet werden, abhängig von der gewünschten Substitution, wie z. B. Halogenierungsmittel zur Einführung von Halogenatomen.
Hauptprodukte: Das primäre Produkt von Interesse ist this compound selbst, mit möglichen Nebenprodukten in geringerer Menge, abhängig von den spezifischen Reaktionen und Bedingungen, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Vigabatrin is an antiepileptic drug used as monotherapy for infantile spasms and as an adjunctive treatment for refractory complex partial epilepsy . It functions as an irreversible inhibitor of gamma aminobutyric acid (GABA) transaminase, increasing GABA concentrations in the brain . However, due to concerns regarding visual system and white matter toxicity, its use requires careful monitoring .
Clinical Trials and Efficacy
This compound's efficacy has been demonstrated through several clinical trials:
- Infantile Spasms: A multicenter, randomized study evaluated this compound in subjects who had not been treated with adrenocorticotropic hormone (ACTH), prednisone, or valproic acid . The study included a low-dose group (18–36 mg/kg/day) and a high-dose group (100–148 mg/kg/day) . Treatment response was defined as freedom from spasms for at least seven consecutive days within the first 14 days of therapy, along with the absence of spasms or hypsarrhythmia on an eight-hour EEG .
- Focal Epilepsy: A double-blind, placebo-controlled study assessed the efficacy and tolerability of this compound 3g/day as an add-on therapy for focal epilepsy patients with difficult-to-control complex partial seizures . Results indicated a statistically significant reduction in seizure frequency for patients receiving this compound compared to placebo .
- Drug-Resistant Epilepsy: A double-blind study involving patients with severe drug-resistant epilepsy showed that 33% of patients experienced a 50% or greater reduction in seizure frequency with this compound treatment . The study also noted good tolerability, with drowsiness being the most frequently reported side effect .
Adverse Effects and Tolerability
While this compound has proven effective, it is associated with certain adverse effects:
- Visual Field Loss: Studies indicate a significant risk of this compound-associated visual field loss, necessitating its use only in refractory cases .
- Common Side Effects: The most common side effects include drowsiness, dizziness, headache, and fatigue .
- MRI Abnormalities: Recent reports suggest a potential association between this compound use for infantile spasms and movement disorders, as well as abnormalities in brain MRI scans . A study found a significantly higher incidence of MRI abnormalities in this compound-treated patients compared to those not treated with the drug .
Long-Term Use
Despite the potential risk of vision loss and other adverse effects, some studies suggest that adult patients continue to use this compound long-term for refractory complex focal seizures .
Summary Table: this compound Applications, Efficacy, and Tolerability
Case Studies
Wirkmechanismus
Vigabatrin exerts its effects by irreversibly inhibiting the enzyme GABA transaminase (GABA-T), which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, enhancing its inhibitory effects on neuronal activity. This helps to reduce the frequency and severity of seizures in patients with epilepsy .
Vergleich Mit ähnlichen Verbindungen
Levetiracetam: Another antiepileptic drug used for treating seizures.
Valproic Acid: Used for treating various types of seizures.
Topiramate: Another antiepileptic drug that enhances GABA activity and inhibits excitatory neurotransmission.
Uniqueness of Vigabatrin: this compound’s unique mechanism of action, involving the irreversible inhibition of GABA-T, sets it apart from other antiepileptic drugs. This makes it particularly effective in cases where other treatments have failed, although it carries a risk of vision loss with long-term use .
Biologische Aktivität
Vigabatrin is an antiepileptic medication primarily used for treating refractory epilepsy, particularly complex partial seizures and infantile spasms. Its unique mechanism of action and pharmacological properties have made it a subject of extensive research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions as an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), the enzyme responsible for degrading GABA, an essential inhibitory neurotransmitter in the central nervous system (CNS). By inhibiting GABA-T, this compound increases the concentration of GABA in the brain, thereby enhancing GABAergic neurotransmission and reducing seizure activity. This mechanism is crucial for controlling pathological excitatory neurotransmission associated with epilepsy .
Pharmacokinetics
- Absorption : this compound is completely absorbed after oral administration, with peak plasma concentrations occurring approximately one hour post-dose.
- Distribution : The drug exhibits negligible plasma protein binding and is widely distributed throughout the body.
- Metabolism : It undergoes minimal hepatic metabolism and acts as a mild inducer of CYP2C9.
- Excretion : Around 95% of this compound is excreted unchanged via the kidneys .
Efficacy in Clinical Studies
This compound has been evaluated in numerous clinical trials, demonstrating significant efficacy in reducing seizure frequency among patients with refractory epilepsy. Below is a summary of key studies:
Case Studies
- Infantile Spasms : In a cohort study involving children with infantile spasms, this compound was found to terminate spasms in approximately 56.9% of patients within a mean period of five days. However, long-term outcomes indicated that nearly half of the responders experienced neurologic impairment .
- Complex Partial Seizures : A double-blind study reported that among patients with severe complex partial seizures, those treated with this compound showed significant reductions in seizure frequency compared to those receiving placebo, establishing its role as an effective adjunct therapy .
Adverse Effects
While this compound is generally well-tolerated, it is associated with potential adverse effects, particularly visual field loss. In a meta-analysis involving over 1678 patients, visual field loss was observed in 44% of those treated with this compound compared to only 7% in the placebo group . Other common side effects include drowsiness and fatigue.
Eigenschaften
IUPAC Name |
4-aminohex-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDFLNIOAUIZSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041153 | |
Record name | 4-Amino-5-hexenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Vigabatrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in water, Slightly soluble in methanol, alcohol; very slightly soluble in ethyl alchol and chloroform; insoluble in toluene and hexane, 9.66e+01 g/L | |
Record name | Vigabatrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01080 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vigabatrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Vigabatrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Gamma-aminobutyric acid (GABA) is the major inhibitory transmitter throughout the central nervous system, and the potentiation of GABAergic neurotransmission is therefore a crucial mechanism through which antiepileptic agents may combat the pathologic excitatory neurotransmission seen in epilepsy. Vigabatrin increases concentrations of GABA in the central nervous system by irreversibly inhibiting the enzymes responsible for its metabolism to succinic semialdehyde: gamma-aminobutyric acid transaminase (GABA-T)., Vigabatrin is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. Although the exact mechanism of vigabatrin's antiseizure effect is unknown, it is thought to be related to the drug's action as a preferential and irreversible inhibitor of GABA transaminase (GABA-T), which is the enzyme responsible for the degradation of GABA and the resultant increase in GABA concentrations in the CNS. Vigabatrin is commercially available as a racemic mixture of 2 enantiomers; the S enantiomer is pharmacologically active and the R enantiomer is inactive. | |
Record name | Vigabatrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01080 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vigabatrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone/water, White to off-white powder | |
CAS No. |
68506-86-5, 60643-86-9 | |
Record name | Vigabatrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68506-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vigabatrin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068506865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vigabatrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01080 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Amino-5-hexenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-4-aminohex-5-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-aminohex-5-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIGABATRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR120KRT6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Vigabatrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Vigabatrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-176C, 209 °C | |
Record name | Vigabatrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01080 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vigabatrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of γ-vinyl γ-aminobutyric acid?
A1: γ-vinyl γ-aminobutyric acid (vigabatrin) exerts its antiepileptic effect by irreversibly inhibiting γ-aminobutyric acid transaminase (GABA-T) [, , , , ]. This inhibition prevents the breakdown of γ-aminobutyric acid (GABA), leading to an increase in GABA concentrations in the brain [, , , , ].
Q2: What are the downstream consequences of increased GABA levels in the brain due to this compound?
A2: Increased GABA levels enhance inhibitory neurotransmission [, , , ]. While the precise effects vary, this compound has been shown to influence various amino acid neurotransmitters in cerebrospinal fluid and extracellular fluid, impacting both inhibitory and excitatory mechanisms [, ].
Q3: How does this compound's effect on GABA compare to other anticonvulsants?
A4: Unlike anticonvulsants directly activating the GABA/benzodiazepine receptor complex, this compound, through its indirect GABA elevation, appears less detrimental to the recovery process following focal cortical insult [].
Q4: What is the molecular formula and weight of this compound?
A4: While this information is not directly provided in the provided research excerpts, this compound, chemically known as γ-vinyl γ-aminobutyric acid, has a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol.
Q5: Is there information available about the material compatibility and stability of this compound under various conditions?
A5: The provided research excerpts primarily focus on the pharmacological and clinical aspects of this compound. Detailed information regarding its material compatibility and stability under various conditions is not available in these excerpts.
Q6: How is this compound absorbed and distributed in the body?
A7: this compound exhibits good absorption and is not protein bound [, ]. It readily crosses the blood-brain barrier and achieves therapeutic concentrations in the cerebrospinal fluid and brain extracellular fluid [].
Q7: Does the dosage of this compound correlate with its efficacy in reducing seizure frequency?
A9: Yes, research suggests a dose-dependent reduction in seizure frequency with this compound [, ]. Higher normalized dosages have been linked to greater reductions in seizure rates [].
Q8: Does age influence the efficacy of this compound in seizure reduction?
A10: While baseline seizure rate appears to increase with decreasing age, age itself does not seem to impact this compound's effect on seizure reduction when dosage is adjusted for body weight [].
Q9: Has this compound's efficacy been demonstrated in animal models of epilepsy?
A11: Yes, this compound has shown efficacy in various animal models of epilepsy. For instance, it prolonged the latency to seizures and status epilepticus in immature rats injected with pilocarpine []. Additionally, it demonstrated anticonvulsant effects in rats with pentylenetetrazol-induced seizures, particularly against generalized tonic-clonic seizures [].
Q10: What specific types of seizures appear most responsive to this compound treatment?
A12: Clinical trials and studies indicate that this compound is particularly effective in treating complex partial seizures [, , , ] and infantile spasms [, , , , ].
Q11: What are the primary safety concerns associated with this compound use?
A14: The most significant concern with this compound is the risk of irreversible visual field defects [, , , , , , , ]. These defects are thought to be a result of retinal toxicity [, , , , , ] and can persist even after discontinuing the medication [, , , ].
Q12: Are there specific patient populations more susceptible to this compound-induced visual field defects?
A15: While visual field defects can occur in any patient taking this compound, children appear to be particularly vulnerable [, , ]. Regular eye examinations are crucial for early detection [, , ].
Q13: Besides visual disturbances, are there other reported adverse effects of this compound?
A16: Yes, other potential side effects include headache, drowsiness, dizziness, fatigue, psychiatric reactions (including psychosis), hyperactivity, and weight gain [, , , , , ].
Q14: Are there specific risk factors that might predispose patients to experience psychosis while on this compound?
A17: While the exact mechanism remains unclear, patients with a history of psychiatric issues appear to be at a higher risk of experiencing psychosis, particularly during the early stages of this compound treatment and at higher doses [, ].
Q15: Are there any potential hepatotoxic effects associated with this compound?
A19: While considered generally well-tolerated, this compound has been associated with decreases in plasma alanine transaminase (ALA-T) activity []. This effect could potentially mask early signs of liver disease [].
Q16: How does the hepatotoxicity profile of this compound compare to other commonly used antiepileptic drugs?
A20: In a rat model comparing the hepatotoxicity of various antiepileptic drugs, this compound demonstrated the least impact on liver enzymes compared to carbamazepine, phenytoin, and sodium valproate [].
Q17: Are there established biomarkers for predicting the efficacy of this compound or monitoring treatment response?
A21: While changes in amino acid neurotransmitter levels in the CSF have been observed with this compound treatment, these changes do not consistently correlate with clinical response [, ]. Currently, there are no established biomarkers for predicting this compound's efficacy or monitoring treatment response.
Q18: What diagnostic tools are recommended for monitoring potential visual side effects associated with this compound?
A22: Regular eye examinations, including visual field testing (perimetry) [, , , , , ], are crucial for early detection of this compound-associated visual field defects. Electroretinography (ERG) can also provide valuable information about retinal function and potential toxicity [, , , , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.